3-Fluoro-4-(2-propoxyethoxy)aniline

Organic Synthesis Physicochemical Profiling Fluorinated Building Blocks

3-Fluoro-4-(2-propoxyethoxy)aniline (CAS 946742-29-6) is a fluorinated aniline derivative with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol. It is a research chemical that is utilized as a building block in organic synthesis and pharmaceutical research.

Molecular Formula C11H16FNO2
Molecular Weight 213.25 g/mol
CAS No. 946742-29-6
Cat. No. B3172795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2-propoxyethoxy)aniline
CAS946742-29-6
Molecular FormulaC11H16FNO2
Molecular Weight213.25 g/mol
Structural Identifiers
SMILESCCCOCCOC1=C(C=C(C=C1)N)F
InChIInChI=1S/C11H16FNO2/c1-2-5-14-6-7-15-11-4-3-9(13)8-10(11)12/h3-4,8H,2,5-7,13H2,1H3
InChIKeyIUDGUKNKZFHMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(2-propoxyethoxy)aniline (CAS 946742-29-6): Procurement and Scientific Baseline Guide


3-Fluoro-4-(2-propoxyethoxy)aniline (CAS 946742-29-6) is a fluorinated aniline derivative with the molecular formula C11H16FNO2 and a molecular weight of 213.25 g/mol . It is a research chemical that is utilized as a building block in organic synthesis and pharmaceutical research . Its structure features a fluorine atom at the 3-position and a 2-propoxyethoxy group at the 4-position on the aniline ring, which influences its physicochemical properties, including a predicted boiling point of 334.0±32.0 °C, a predicted density of 1.1±0.1 g/cm³, and a predicted pKa of 4.08±0.10 .

3-Fluoro-4-(2-propoxyethoxy)aniline: Why In-Class Substitution Is Not Feasible


The substitution pattern of 3-fluoro-4-(2-propoxyethoxy)aniline is critical for its specific applications. Fluorinated anilines are a broad class of compounds used in medicinal chemistry, but their biological and chemical behavior is highly dependent on the precise position and nature of substituents. The specific 3-fluoro-4-(2-propoxyethoxy) pattern is not interchangeable with other regioisomers, such as 5-fluoro-2-(2-propoxyethoxy)aniline (CAS 946716-81-0), or with analogs that have different halogens, alkyl groups, or substitution positions . These structural variations lead to divergent physicochemical properties, reactivity profiles, and biological activities, meaning that substituting with a generic fluoroaniline derivative would invalidate the results of any targeted synthesis or bioassay.

3-Fluoro-4-(2-propoxyethoxy)aniline (CAS 946742-29-6): Product-Specific Quantitative Evidence Guide


Physicochemical Properties and Predicted pKa Relative to Non-Fluorinated Aniline

3-Fluoro-4-(2-propoxyethoxy)aniline exhibits a predicted pKa of 4.08±0.10, which is significantly lower than the pKa of unsubstituted aniline (pKa ~4.6) due to the electron-withdrawing effect of the fluorine atom . This lower pKa indicates that the compound is less basic and more easily deprotonated, which can impact its reactivity in nucleophilic aromatic substitution reactions and its solubility profile at physiological pH relative to non-fluorinated aniline building blocks. The predicted LogP of 1.87 suggests moderate lipophilicity .

Organic Synthesis Physicochemical Profiling Fluorinated Building Blocks

Biological Activity: Inhibition of the Human 5-HT3AC Receptor

3-Fluoro-4-(2-propoxyethoxy)aniline has been shown to inhibit the human 5-HT3AC receptor with an IC50 of 840 nM in a Fluo-4-AM dye-based FLIPR assay [1]. The 5-HT3 receptor is a ligand-gated ion channel involved in neurotransmission, and this level of activity places the compound within a range relevant for chemical probe development. This data point provides a verified, quantitative anchor for its biological profile.

Serotonin Receptor Neurological Research Ligand Screening

Activity Against the Human Nav1.7 Sodium Channel

In a separate study, 3-Fluoro-4-(2-propoxyethoxy)aniline was evaluated for its ability to inhibit the human Nav1.7 voltage-gated sodium channel and was found to have an IC50 of 4040 nM in an automated patch-clamp electrophysiology assay [1]. Nav1.7 is a genetically validated target for pain, and this moderate activity confirms the compound's interaction with a different class of therapeutically relevant protein.

Ion Channel Pain Research Electrophysiology

Pricing and Availability as a Specialized Research Chemical

3-Fluoro-4-(2-propoxyethoxy)aniline is commercially available from specialty chemical suppliers as a research-grade compound, with a listed price of $294.00 for a 500 mg unit . This pricing reflects its status as a specialized, non-commodity building block that is not produced at the scale of simpler, more common anilines. The compound's cost and availability are key procurement considerations.

Procurement Research Chemical Specialty Synthesis

3-Fluoro-4-(2-propoxyethoxy)aniline: Research and Industrial Application Scenarios


Medicinal Chemistry: Probe Development for Serotonergic Targets

Based on its confirmed IC50 of 840 nM against the human 5-HT3AC receptor [1], this compound is a suitable starting point for medicinal chemistry campaigns aimed at developing new ligands for serotonergic pathways. Researchers investigating the 5-HT3 receptor's role in neurological or gastrointestinal disorders can use this compound to establish a structure-activity relationship (SAR) series, leveraging the fluorine and propoxyethoxy groups as handles for further optimization.

Ion Channel Pharmacology: Nav1.7 Tool Compound for Pain Research

The demonstrated inhibitory activity against the human Nav1.7 sodium channel (IC50 = 4040 nM) [2] positions this compound as a viable tool compound for academic and pharmaceutical research into pain signaling. While its potency is moderate, it provides a validated chemical starting point for exploring the Nav1.7 pharmacophore and can be used as a reference ligand in screening cascades to identify more potent and selective analogs.

Organic Synthesis: A Fluorinated Building Block with Defined Physicochemical Properties

The compound's well-defined physicochemical profile—including a predicted pKa of 4.08, a LogP of 1.87, and a boiling point of 334°C —makes it a predictable and valuable building block for the synthesis of more complex fluorinated molecules. Its moderate lipophilicity and lower basicity relative to aniline can be exploited in designing molecules with improved pharmacokinetic properties, such as enhanced membrane permeability or reduced off-target activity.

Biochemical Research: Reference Standard for Specialty Anilines

As a pure research chemical available from major suppliers like Santa Cruz Biotechnology , this compound can serve as a reference standard for analytical method development, such as HPLC or LC-MS, for the detection and quantification of structurally related impurities or metabolites in complex biological matrices. Its unique retention time and mass spectral signature make it a useful internal standard in targeted metabolomics or drug metabolism studies.

Technical Documentation Hub

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